1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole
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Overview
Description
(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)-1H-imidazol-1-ylmethanone is a complex organic compound that features a benzofuran ring fused with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)-1H-imidazol-1-ylmethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-5-chloro-2,3-dihydrobenzofuran with imidazole-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like ethyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve optimized and scalable processes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced purification methods like recrystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)-1H-imidazol-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or aminated products .
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)-1H-imidazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and biochemical research .
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects .
Industry
Industrially, (4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)-1H-imidazol-1-ylmethanone can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of (4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)-1H-imidazol-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Prucalopride: A benzofuran derivative with similar structural features.
Methyl 4-acetylamino-5-chloro-2,3-dihydrobenzo[b]furan-7-carboxylate: Another benzofuran compound with comparable properties.
Uniqueness
(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)-1H-imidazol-1-ylmethanone stands out due to its unique combination of a benzofuran ring and an imidazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10ClN3O2 |
---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
(4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-5-8(12(17)16-3-2-15-6-16)11-7(10(9)14)1-4-18-11/h2-3,5-6H,1,4,14H2 |
InChI Key |
IUAFEQUAFKFZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)N3C=CN=C3)Cl)N |
Origin of Product |
United States |
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